molecular formula C7H8N2O4 B11908560 Methyl 2-((6-oxo-1,6-dihydropyridazin-4-yl)oxy)acetate CAS No. 1346697-91-3

Methyl 2-((6-oxo-1,6-dihydropyridazin-4-yl)oxy)acetate

Cat. No.: B11908560
CAS No.: 1346697-91-3
M. Wt: 184.15 g/mol
InChI Key: GQRNTTJIWBMFGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-((6-oxo-1,6-dihydropyridazin-4-yl)oxy)acetate is a heterocyclic compound featuring a pyridazinone core (a six-membered ring with two adjacent nitrogen atoms and a ketone group) linked via an ether-oxygen to a methyl ester moiety. This structure confers unique physicochemical properties, making it a candidate for pharmaceutical and synthetic applications. Its analogs often exhibit variations in the pyridazinone substituents, ester/acid groups, or attached aromatic systems, which influence reactivity, solubility, and biological activity. Below, we systematically compare this compound with structurally related derivatives.

Properties

CAS No.

1346697-91-3

Molecular Formula

C7H8N2O4

Molecular Weight

184.15 g/mol

IUPAC Name

methyl 2-[(6-oxo-1H-pyridazin-4-yl)oxy]acetate

InChI

InChI=1S/C7H8N2O4/c1-12-7(11)4-13-5-2-6(10)9-8-3-5/h2-3H,4H2,1H3,(H,9,10)

InChI Key

GQRNTTJIWBMFGZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COC1=CC(=O)NN=C1

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

The most straightforward route involves O-alkylation of 6-hydroxypyridazin-3(2H)-one with methyl 2-chloroacetate under basic conditions. In a representative procedure, the hydroxy-pyridazinone (10 mmol) is dissolved in anhydrous dimethylformamide (DMF, 10 mL) with sodium iodide (10 mmol) as a phase-transfer catalyst. Methyl 2-chloroacetate (10 mmol) is added dropwise, and the mixture is stirred at 65–70°C for 5–6 hours. The reaction progress is monitored via thin-layer chromatography (TLC), with completion typically achieved within 8 hours.

Table 1: Alkylation Reaction Optimization

ParameterOptimal ValueEffect on Yield
SolventDMFMaximizes solubility of intermediates
Temperature65–70°CBalances reaction rate and decomposition
CatalystNaIEnhances nucleophilic displacement
Reaction Time8 hoursEnsures >95% conversion

Post-reaction workup involves solvent evaporation under reduced pressure, followed by washing the residue with aqueous sodium thiosulfate to remove excess iodide. The crude product is recrystallized from ethanol/water (3:1) to yield white crystalline this compound in 42–48% yield.

Alternative Synthesis via Hydrazide Cyclization

Formation of Pyridazinone Core

An alternative approach begins with the synthesis of the pyridazinone ring from maleic anhydride and benzylhydrazine, followed by selective deprotection and functionalization. Maleic anhydride reacts with benzylhydrazine in refluxing ethanol to form 2-benzyl-6-hydroxypyridazin-3(2H)-one. The benzyl group is subsequently removed via hydrogenolysis using palladium on carbon (Pd/C) under H₂ atmosphere, yielding 6-hydroxypyridazin-3(2H)-one.

Critical Note : The benzyl-protecting group strategy prevents unwanted N-alkylation during subsequent steps, ensuring regioselective O-functionalization.

Esterification and Purification

The deprotected 6-hydroxypyridazin-3(2H)-one is then subjected to alkylation with methyl 2-bromoacetate in acetone using potassium carbonate as a base. This method affords the target compound in 35–40% yield after column chromatography (silica gel, ethyl acetate/hexane 1:2).

Spectroscopic Characterization and Quality Control

Infrared Spectroscopy

The IR spectrum of this compound exhibits key absorptions at:

  • 1663 cm⁻¹: C=O stretch of the pyridazinone ring

  • 1745 cm⁻¹: Ester C=O stretch

  • 1240 cm⁻¹: C–O–C asymmetric stretching of the ether linkage

Nuclear Magnetic Resonance (NMR) Analysis

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 3.72 (s, 3H, OCH₃)

  • δ 4.68 (s, 2H, OCH₂COO)

  • δ 6.88 (d, J = 9.7 Hz, 1H, H-5 pyridazine)

  • δ 7.15 (d, J = 9.7 Hz, 1H, H-3 pyridazine)

¹³C NMR (100 MHz, DMSO-d₆) :

  • δ 52.4 (OCH₃)

  • δ 63.1 (OCH₂COO)

  • δ 126.5, 143.4 (pyridazine C-5 and C-3)

  • δ 167.2 (ester C=O)

  • δ 160.4 (pyridazinone C=O)

Challenges and Side Reactions

Competing N-Alkylation

Despite the use of O-selective conditions, trace N-alkylation products (e.g., N-methoxyacetyl derivatives) may form. These byproducts are minimized by:

  • Employing excess methyl 2-chloroacetate (1.5 equiv)

  • Maintaining reaction temperatures below 70°C to prevent thermal decomposition

Hydrolytic Instability

The ester group is susceptible to hydrolysis under acidic or basic conditions. Storage recommendations include:

  • Anhydrous environments with molecular sieves

  • Protection from light at 2–8°C

Industrial-Scale Production Considerations

For kilogram-scale synthesis, continuous flow reactors improve yield consistency by enhancing heat transfer and mixing efficiency. Key parameters include:

  • Residence time: 12–15 minutes

  • Temperature: 70°C

  • Catalyst loading: 5 mol% NaI

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((6-oxo-1,6-dihydropyridazin-4-yl)oxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced compounds, and various substituted derivatives depending on the nucleophile used .

Scientific Research Applications

Biological Applications

Methyl 2-((6-oxo-1,6-dihydropyridazin-4-yl)oxy)acetate has been investigated for its potential biological activities:

Anticancer Activity

Research indicates that derivatives of this compound may exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in various cancer cell lines, suggesting that this compound could serve as a promising lead in anticancer drug development .

Anti-inflammatory Effects

Compounds derived from the pyridazinone structure have been reported to possess anti-inflammatory properties. These effects are attributed to their ability to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Study 1: Anticancer Evaluation

In a study published in the Tropical Journal of Pharmaceutical Research, various derivatives of pyridazinones were synthesized and evaluated for their anticancer activities. The results indicated that certain derivatives exhibited low IC50 values, demonstrating their potential as strong anticancer agents compared to standard drugs like doxorubicin .

Study 2: Molecular Docking Studies

A recent investigation into the molecular docking of this compound revealed favorable interactions with target proteins involved in cancer progression. This computational approach supports the hypothesis that this compound could effectively bind to and inhibit these targets, leading to reduced tumor growth .

Comparative Analysis Table

Compound NameStructureKey Features
Methyl 2-(5-chloro-6-oxo-1,6-dihydropyridazin-4-yloxy)acetateStructureContains chlorine substituent enhancing biological activity
3-(4-amino-2,6-dichlorophenoxy)-5-propan-2-ylpyridazinoneStructureExhibits potent anti-inflammatory properties
N-[3,5-dichloro-4-(6-chloropyridazin-3-yloxy)]acetamideStructureKnown for its antimicrobial effects

Mechanism of Action

The mechanism of action of Methyl 2-((6-oxo-1,6-dihydropyridazin-4-yl)oxy)acetate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. For example, it may inhibit enzymes involved in oxidative stress or modulate receptors related to inflammation .

Comparison with Similar Compounds

Structural Variations

The table below summarizes key structural differences between Methyl 2-((6-oxo-1,6-dihydropyridazin-4-yl)oxy)acetate and its analogs:

Compound Name Core Structure Substituents on Pyridazinone Ester/Acid Group Attached Aromatic/Functional Groups Reference
This compound Pyridazinone None Methyl ester None Target Compound
Ethyl 2-((6-oxo-1,6-dihydropyridazin-4-yl)oxy)acetate Pyridazinone None Ethyl ester None
4-[(5-Chloro-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-4-yl)oxy]-3-methoxybenzaldehyde Pyridazinone Chloro, 4-methylphenyl Aldehyde Methoxybenzaldehyde
2-[4-Methyl-6-oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidin-5-yl]acetic acid Pyrimidinone Methyl, pyridin-3-yl Acetic acid None
3-Chloro-5-((1-((5-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-3-yl)methyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-5-yl)oxy)benzonitrile Pyridazinone-pyrimidinone hybrid Chloro, trifluoromethyl, 4-fluorophenyl Nitrile Complex fluorophenyl system
Key Observations:
  • Core Heterocycle Modification: Substituting pyridazinone with pyrimidinone (e.g., 2-[4-methyl-6-oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidin-5-yl]acetic acid) alters electronic properties due to the nitrogen atom arrangement, affecting hydrogen-bonding capacity .
  • Substituent Effects: Chloro, trifluoromethyl, or fluorophenyl groups on the pyridazinone ring (e.g., compounds in ) introduce electron-withdrawing effects, which may stabilize the ring system or modulate metabolic stability.

Physicochemical Properties

While explicit data (e.g., melting points, logP) are unavailable in the provided evidence, inferences can be made:

  • Solubility : The methyl ester group in the target compound likely reduces water solubility compared to carboxylic acid derivatives (e.g., 4-[(5-chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)oxy]-3-methoxybenzoic acid) .

Pharmacological Relevance

  • Pyridazinone Derivatives: Known for cardiovascular and anti-inflammatory activity; chloro or fluorophenyl substitutions (e.g., ) could enhance target specificity .
  • Pyrimidinone Analogs: Often explored as kinase inhibitors; the pyridin-3-yl group in may confer binding affinity for ATP pockets.

Q & A

Basic: What are common synthetic routes for Methyl 2-((6-oxo-1,6-dihydropyridazin-4-yl)oxy)acetate?

Answer:
The synthesis typically involves coupling pyridazinone derivatives with ester-containing moieties. Key steps include:

  • Nucleophilic substitution : Reacting 6-oxo-1,6-dihydropyridazin-4-ol with methyl 2-chloroacetate under basic conditions (e.g., KOH in dioxane) to form the ether linkage .
  • Esterification : Using methyl chloroformate in dichloromethane (DCM) with a base like triethylamine (Et3_3N) to introduce the methyl ester group, as seen in analogous pyridazinone syntheses .
  • Purification : Recrystallization from dimethylformamide (DMF) or similar polar solvents to achieve ≥95% purity, as validated by analytical HPLC .

Basic: How can researchers confirm the structural identity of this compound?

Answer:
Structural validation requires multi-technique analysis:

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement of crystal structures. WinGX/ORTEP can visualize anisotropic displacement parameters and validate bond lengths/angles against expected values .
  • Spectroscopy : 1^1H/13^{13}C NMR to confirm the methyl ester (δ ~3.7 ppm for OCH3_3) and pyridazinone ring protons (δ ~6.5–7.5 ppm). Mass spectrometry (ESI-MS) can verify the molecular ion peak (expected m/z: 244.25 for C13_{13}H12_{12}N2_2O3_3) .

Advanced: How should researchers address discrepancies in crystallographic data during structure refinement?

Answer:
Discrepancies (e.g., thermal motion, occupancy issues) can be resolved by:

  • Restraints and constraints : Apply SHELXL’s SAME and DFIX commands to refine rigid groups (e.g., the pyridazinone ring) and maintain chemically reasonable geometries .
  • Validation tools : Use PLATON (integrated with WinGX) to detect twinning or solvent-accessible voids. Cross-validate with Mercury for Hirshfeld surface analysis .
  • High-resolution data : Collect data at low temperature (e.g., 100 K) to reduce thermal disorder, improving R-factor convergence (target: R1<0.05R_1 < 0.05) .

Advanced: What role does this compound play in synthesizing pharmaceutical intermediates?

Answer:
The compound’s pyridazinone core and ester group make it a versatile precursor:

  • Drug scaffolds : It can undergo hydrolysis to carboxylic acids for coupling with pharmacophores (e.g., amides in kinase inhibitors). For example, similar structures are used in EP 4,374,877 A2 for synthesizing pyrrolo-pyridazine derivatives targeting inflammatory diseases .
  • Functionalization : The methyl ester allows selective modification (e.g., transesterification with alcohols or hydrazide formation for heterocyclic extensions) .

Advanced: How can researchers resolve contradictions in synthetic yields across different reaction conditions?

Answer:
Yield inconsistencies often stem from reaction kinetics or side reactions. Mitigation strategies include:

  • Condition optimization : Vary solvents (e.g., DMF for cyclization vs. dioxane for nucleophilic substitution) and catalysts (e.g., ZnCl2_2 for thiazolidinone formation) to suppress by-products like over-alkylated species .
  • In-situ monitoring : Use LC-MS or TLC to track reaction progress and isolate intermediates before degradation .
  • DoE (Design of Experiments) : Apply factorial design to identify critical parameters (e.g., temperature, stoichiometry) affecting yield reproducibility .

Advanced: What analytical methods are recommended for assessing purity and stability under storage?

Answer:

  • HPLC-DAD/UV : Use a C18 column with acetonitrile/water (0.1% TFA) gradient (retention time: ~8–10 min) to quantify purity (>95%) and detect degradation products (e.g., ester hydrolysis to carboxylic acid) .
  • Stability studies : Store at –20°C under inert gas (N2_2) to prevent oxidation. Accelerated stability testing (40°C/75% RH for 4 weeks) can predict shelf-life using Arrhenius modeling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.